molecular formula C19H19NO4 B3015019 N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide CAS No. 691884-02-3

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide

Cat. No.: B3015019
CAS No.: 691884-02-3
M. Wt: 325.364
InChI Key: BGAUGJLQHWTAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is a complex organic compound that belongs to the class of indanones This compound is characterized by its unique structure, which includes a dimethoxyindanone moiety and a methylbenzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the indanone derivative reacts with 4-methylbenzenecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
  • N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)propionamide
  • N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)butyramide

Uniqueness

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)19(22)20-15-10-16(21)14-9-18(24-3)17(23-2)8-13(14)15/h4-9,15H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUGJLQHWTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)C3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322134
Record name N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691884-02-3
Record name N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.